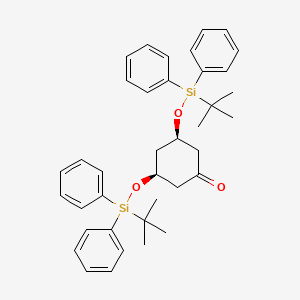
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a complex organic compound featuring two tert-butyldiphenylsilyl (TBDPS) groups attached to a cyclohexanone ring. The TBDPS group is a well-known protecting group in organic synthesis, particularly for alcohols, due to its stability under acidic conditions and resistance to nucleophilic attack .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone typically involves the protection of hydroxyl groups using TBDPS chloride (TBDPSCl) and imidazole in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDPS groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove TBDPS groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The TBDPS groups provide steric hindrance and stability, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups but less stable under acidic conditions.
Triisopropylsilyl (TIPS) ethers: More stable than TBDPS in the presence of fluoride but less commonly used.
Trimethylsilyl (TMS) ethers: Easily removed but less stable than TBDPS.
Uniqueness
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is unique due to the presence of two TBDPS groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are crucial .
Biological Activity
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Chemical Formula : C26H38O3Si2
Molecular Weight : 466.76 g/mol
CAS Number : 1138-51-8
The compound features a cyclohexanone core with two tert-butyldiphenylsilyl ether groups, which enhance its lipophilicity and stability. The structural configuration contributes to its biological interactions.
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using silyl ethers followed by cyclization reactions. Various methods have been employed to achieve high yields and purity, including asymmetric synthesis techniques that enhance the enantiomeric excess of the final product .
Anti-inflammatory Properties
Recent studies have evaluated the anti-inflammatory effects of related compounds derived from cyclohexanones. For instance, derivatives of cyclohexanone have shown significant inhibition of 5-lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory pathways. The structure-activity relationship indicates that modifications at the silyl groups can influence potency and selectivity .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can induce apoptosis in leukemia cells, suggesting potential as anticancer agents .
Case Studies
- Study on Inhibition of Inflammatory Pathways :
-
Cytotoxicity Assessment :
- Objective : To assess the anticancer potential against leukemia cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 1 µM against HL-60 leukemia cells, highlighting its potential as a therapeutic agent .
Data Table of Biological Activities
Properties
Molecular Formula |
C38H46O3Si2 |
|---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
(3S,5R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]cyclohexan-1-one |
InChI |
InChI=1S/C38H46O3Si2/c1-37(2,3)42(33-19-11-7-12-20-33,34-21-13-8-14-22-34)40-31-27-30(39)28-32(29-31)41-43(38(4,5)6,35-23-15-9-16-24-35)36-25-17-10-18-26-36/h7-26,31-32H,27-29H2,1-6H3/t31-,32+ |
InChI Key |
VXNFOYSIFAQFRC-MEKGRNQZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















